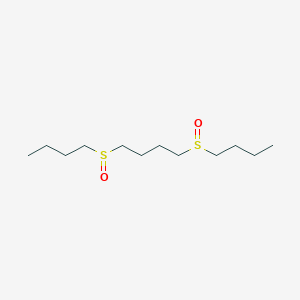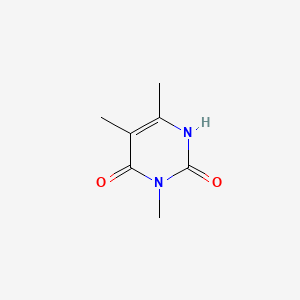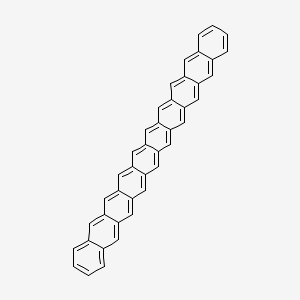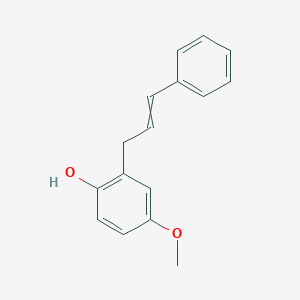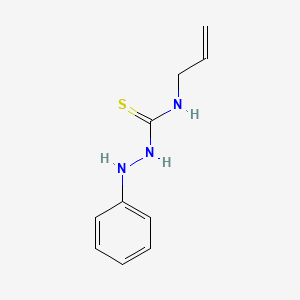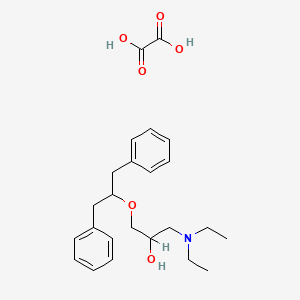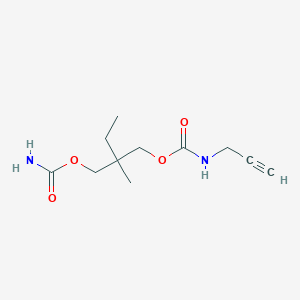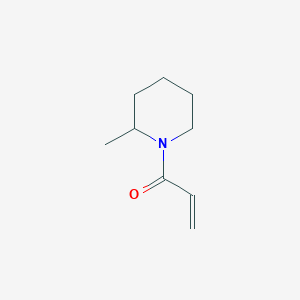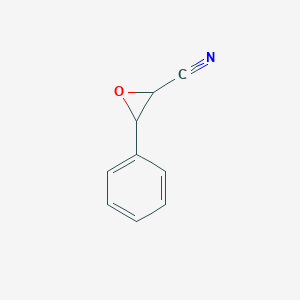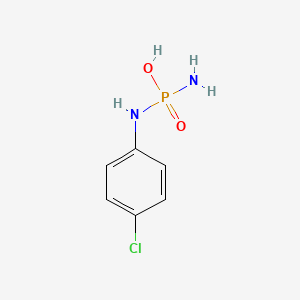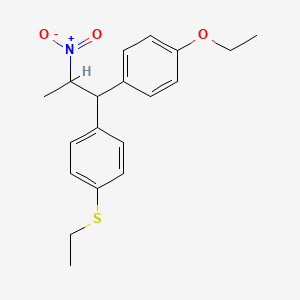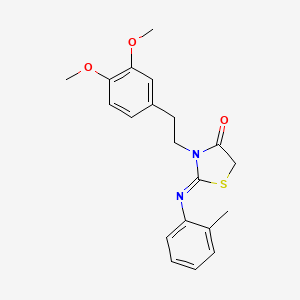![molecular formula C11H10ClN3O B14694820 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-64-8](/img/structure/B14694820.png)
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 4-chloro-2-methylphenylhydrazine with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of certain dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile can be compared with similar compounds such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: This compound has a similar hydrazinylidene structure but differs in its substituents, leading to different reactivity and applications.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Another related compound with variations in its functional groups, affecting its chemical behavior and uses.
Propiedades
Número CAS |
28317-64-8 |
|---|---|
Fórmula molecular |
C11H10ClN3O |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C11H10ClN3O/c1-7-5-9(12)3-4-10(7)14-15-11(6-13)8(2)16/h3-5,14H,1-2H3 |
Clave InChI |
BNSKXBBPGRMUSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NN=C(C#N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)
